3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Description

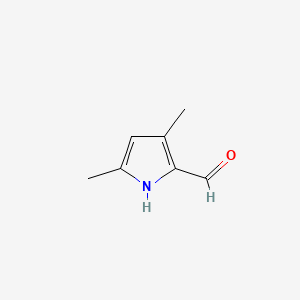

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-6(2)8-7(5)4-9/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFZYUOHJBXMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296965 | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-58-8 | |

| Record name | 2199-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde CAS number 2199-58-8

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 2199-58-8) for Advanced Research and Drug Development

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound, identified by its CAS number 2199-58-8, is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry.[1][2][3] As a substituted pyrrole, this compound belongs to a class of aromatic five-membered rings that are integral to a vast array of natural products and pharmaceuticals.[4][5][6] The strategic placement of two methyl groups and a reactive carbaldehyde function on the pyrrole core makes it an exceptionally versatile precursor for constructing more complex molecular architectures. Its significance is particularly pronounced in the development of targeted therapeutics, where the pyrrole motif serves as a "privileged scaffold" capable of interacting with diverse biological targets, most notably protein kinases.[4][7][8] This guide offers a comprehensive exploration of its synthesis, properties, reactivity, and critical applications for scientists engaged in cutting-edge drug discovery.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. The key characteristics of this compound are summarized below. Spectroscopic data, including 1H NMR, are available in public databases and from commercial suppliers, providing essential tools for structural verification and quality control.[9][10]

| Property | Value | Reference(s) |

| CAS Number | 2199-58-8 | [11][12][13] |

| Molecular Formula | C₇H₉NO | [2][11][14] |

| Molecular Weight | 123.15 g/mol | [2][11][13] |

| Appearance | Solid | |

| Melting Point | 95-99 °C | |

| IUPAC Name | This compound | [11] |

| SMILES | Cc1cc(C)c(C=O)[nH]1 | [2][11] |

| InChI Key | RDFZYUOHJBXMJA-UHFFFAOYSA-N | [11] |

Core Synthesis Methodologies: Crafting the Pyrrole Framework

The synthesis of substituted pyrroles is a well-established field of organic chemistry, with several named reactions providing reliable access to this heterocyclic core. The introduction of the 2-carbaldehyde group is typically achieved via electrophilic formylation of a pre-formed pyrrole ring.

Vilsmeier-Haack Formylation: The Gateway to Pyrrole Aldehydes

The Vilsmeier-Haack reaction is the most direct and widely employed method for the formylation of electron-rich heterocycles like pyrrole.[15][16][17] The causality behind this choice lies in the reaction's efficiency and mild conditions. The process involves two main stages: the formation of the electrophilic Vilsmeier reagent, a chloromethyliminium salt, from a formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃), followed by the electrophilic substitution of the pyrrole ring.[15][16] Due to the electron-donating nature of the nitrogen atom, the electrophilic attack preferentially occurs at the C2 (alpha) position, which is the most electron-rich site.[15]

A step-by-step protocol for the synthesis of the title compound would proceed as follows:

Experimental Protocol: Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

-

Substrate Addition: Dissolve 2,4-dimethylpyrrole in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Hydrolysis (Work-up): Carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound as a solid.

Caption: Vilsmeier-Haack formylation of 2,4-dimethylpyrrole.

Classical Pyrrole Syntheses: Knorr and Paal-Knorr

While Vilsmeier-Haack is used for functionalization, the initial pyrrole ring can be constructed via classical methods like the Knorr and Paal-Knorr syntheses.

-

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester.[18][19] A significant feature of this synthesis is that the α-amino-ketones are highly reactive and prone to self-condensation, necessitating their in situ preparation, often from an oxime precursor.[18][19]

Caption: Core components of the Knorr pyrrole synthesis.

-

Paal-Knorr Pyrrole Synthesis: This is arguably the most straightforward method for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[20][21][22] Mechanistic studies have shown that the reaction proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring.[22][23][24] The reaction is often accelerated by a weak acid.[21][24]

Caption: Key mechanistic steps of the Paal-Knorr synthesis.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of this compound for drug development professionals lies in its role as a precursor to potent and selective bioactive molecules. The pyrrole scaffold is a cornerstone in modern medicinal chemistry, particularly in oncology.[4][7][25]

The Pyrrole Core in Anticancer Agents

Pyrrole-containing compounds have demonstrated the ability to modulate numerous cancer-relevant targets, including microtubules, histone deacetylases, and receptor tyrosine kinases.[4][26] Their structural features allow them to fit into ATP-binding pockets of enzymes, making them ideal frameworks for developing kinase inhibitors.[8]

Focus: Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of enzymes that regulate cell cycle progression.[27] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[27][28] Several approved and clinical-stage drugs are CDK inhibitors, and the pyrrole core is a recurring motif in their design.[28][29]

-

Rationale for Use: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-stacking interactions within the kinase active site. The aldehyde group of this compound is a synthetic handle that allows for the elaboration of the molecule, enabling the construction of fused ring systems (like pyrrolo[2,3-d]pyrimidines) or the attachment of side chains that confer potency and selectivity.[27][28]

-

Therapeutic Strategy: The development of selective CDK inhibitors is a major goal. For example, after patients develop resistance to CDK4/6 inhibitors (e.g., palbociclib), a compensatory pathway involving CDK2 often becomes active.[27] Therefore, highly selective CDK2 inhibitors are sought after as a next-line therapy.[27] Scaffolds derived from pyrrole-2-carbaldehydes are being actively explored to achieve this selectivity.[27][28]

Caption: Synthetic logic from the pyrrole aldehyde to a CDK inhibitor.

Conclusion

This compound (CAS: 2199-58-8) is far more than a simple chemical intermediate; it is a strategic starting material for the synthesis of high-value, biologically active compounds. Its robust synthesis via Vilsmeier-Haack formylation and the versatile reactivity of its functional groups provide a reliable platform for molecular elaboration. For researchers in drug development, this compound is a validated entry point into the design of sophisticated heterocyclic systems, most notably selective kinase inhibitors for oncology. A thorough understanding of its chemistry and synthetic utility is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. CAS 2199-58-8: this compound [cymitquimica.com]

- 2. 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde [lgcstandards.com]

- 3. dcchemicals.com [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. scitechnol.com [scitechnol.com]

- 6. scispace.com [scispace.com]

- 7. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. 2199-58-8|this compound|BLD Pharm [bldpharm.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde | 2199-58-8 [chemicalbook.com]

- 13. CAS 2199-58-8 | this compound - Synblock [synblock.com]

- 14. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 16. ijpcbs.com [ijpcbs.com]

- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 18. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 19. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 22. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. rgmcet.edu.in [rgmcet.edu.in]

- 25. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthetic approaches to indolo[6,7-a]pyrrolo[3,4-c]carbazoles: potent cyclin D1/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Introduction: The Significance of a Versatile Heterocycle

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS No. 2199-58-8) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its substituted pyrrole scaffold is a common motif in natural products and pharmacologically active compounds, including those with antibacterial and antifungal properties.[3] The presence of three distinct functional groups—the secondary amine within the aromatic ring, the electron-withdrawing aldehyde, and the electron-donating methyl groups—creates a unique electronic and steric environment. This environment dictates the molecule's reactivity and makes its unambiguous characterization essential for any research or development application. Pyrrole-2-carbaldehydes, in general, are crucial intermediates in the synthesis of complex macrocycles like porphyrins and are studied for their physiological activities.[4][5]

This guide provides a comprehensive analysis of the core spectroscopic data used to identify and validate the structure of this compound. We will delve into the causality behind the observed spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis Overview

The structural integrity of the final compound is intrinsically linked to its synthesis. The most common and efficient method for preparing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an electron-rich aromatic ring, such as 2,4-dimethylpyrrole, using a Vilsmeier reagent, which is typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is a critical consideration. Formylation occurs preferentially at the α-position (C2 or C5) due to the higher electron density and stabilization of the intermediate sigma complex by the nitrogen atom.[7] In the case of 2,4-dimethylpyrrole, the C5 position is sterically unhindered and electronically activated, leading to the desired this compound product.

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required for complete assignment.

¹H NMR Spectroscopy

Experimental Protocol (Illustrative)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can resolve the N-H proton signal which might otherwise exchange too rapidly.

-

Data Acquisition: Acquire the spectrum on a 300 MHz (or higher) spectrometer.

-

Parameters: Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

Referencing: The spectrum is referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Data Summary & Interpretation

The ¹H NMR spectrum provides four key signals corresponding to the four distinct types of protons in the molecule.

Caption: Numbering scheme for this compound.

| Proton Assignment | Multiplicity | Chemical Shift (δ) in DMSO-d₆[9] | Causality and Insights |

| N1-H | broad singlet | ~11.6 ppm | The proton attached to nitrogen is acidic and often appears as a broad signal due to quadrupole broadening and potential exchange with trace water. Its highly deshielded position is characteristic of a proton on a nitrogen atom within an aromatic system. |

| CHO | singlet | ~9.3 ppm | Aldehydic protons are highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It appears as a singlet as there are no adjacent protons within three bonds. |

| C4-H | singlet | ~5.8 ppm | This is the sole proton directly attached to the pyrrole ring. It resides in the typical aromatic region but is significantly shielded compared to benzene protons. This is due to the electron-donating effect of the nitrogen lone pair into the π-system. Its singlet nature confirms the substitution pattern. |

| C3-CH₃ & C5-CH₃ | two singlets | ~2.2 ppm | The two methyl groups appear as sharp singlets. They are in slightly different chemical environments; one is adjacent to the aldehyde (C3-CH₃) and the other to the NH group (C5-CH₃), which can sometimes lead to two distinct, closely spaced signals. Their chemical shift is typical for methyl groups attached to an aromatic ring. |

¹³C NMR Spectroscopy

Experimental Protocol (Illustrative)

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

-

Parameters: A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are standard. A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Data Summary & Interpretation

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, confirming the presence of seven unique carbon atoms.

| Carbon Assignment | Chemical Shift (δ)[1] | Causality and Insights |

| C=O (Aldehyde) | ~176 ppm | The carbonyl carbon is the most deshielded carbon due to the direct attachment to the highly electronegative oxygen atom. |

| C2 | ~132 ppm | This carbon is attached to both the electron-withdrawing aldehyde group and the nitrogen atom. Its chemical shift reflects a balance of these effects within the aromatic ring. |

| C5 | ~140 ppm | Attached to a methyl group and the nitrogen, this carbon is significantly deshielded. The α-carbon to the nitrogen in a pyrrole ring typically appears downfield. |

| C3 | ~130 ppm | This carbon is attached to a methyl group and is adjacent to the aldehyde-bearing carbon. |

| C4 | ~110 ppm | This is the only carbon attached to a hydrogen atom on the ring. It is the most shielded of the ring carbons, consistent with its β-position relative to the nitrogen and the absence of directly attached electron-withdrawing groups. |

| C3-CH₃ & C5-CH₃ | ~12-14 ppm | These signals appear in the far upfield (aliphatic) region, typical for sp³-hybridized methyl carbons attached to an sp² system. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Illustrative)

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty sample compartment is taken first.

Data Summary & Interpretation

The IR spectrum provides a molecular fingerprint, with characteristic absorption bands for the N-H, C=O, C-H, and C=C bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation and Insights |

| ~3200-3300 cm⁻¹ | N-H stretch | This strong, relatively sharp band is characteristic of the N-H stretching vibration in pyrroles. Its position indicates that it is part of an aromatic ring and not a saturated amine. |

| ~2900-3000 cm⁻¹ | C-H stretch (aliphatic) | These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. |

| ~1650-1680 cm⁻¹ | C=O stretch (aldehyde) | A very strong and sharp absorption band, this is one of the most diagnostic peaks in the spectrum. Its position is indicative of a conjugated aldehyde, where electron delocalization into the pyrrole ring slightly lowers the bond order and, consequently, the stretching frequency compared to a saturated aldehyde. |

| ~1500-1600 cm⁻¹ | C=C stretch (aromatic) | These bands, often of medium intensity, arise from the C=C stretching vibrations within the pyrrole ring. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Experimental Protocol (Illustrative)

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique for relatively small, volatile molecules. Electrospray Ionization (ESI) is a softer technique often used in LC-MS.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

Data Interpretation

The molecular formula of this compound is C₇H₉NO, with a monoisotopic mass of approximately 123.07 Da.[1]

-

Molecular Ion (M⁺): In an EI spectrum, a prominent peak at m/z = 123 would correspond to the molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

-

Key Fragmentation Patterns: The stability of the aromatic pyrrole ring often dominates the fragmentation. Common fragmentation pathways include:

-

Loss of H• (M-1): A peak at m/z = 122 can arise from the loss of the aldehydic hydrogen radical.

-

Loss of CO (M-28): A peak at m/z = 95 can result from the characteristic loss of a neutral carbon monoxide molecule from the aldehyde group, yielding a 3,5-dimethylpyrrole radical cation. This is often a significant fragment.

-

Loss of CH₃• (M-15): A peak at m/z = 108 can be observed due to the loss of a methyl radical.

-

Caption: Plausible fragmentation pathways in mass spectrometry.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity of the carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups (N-H, C=O), and mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis. This multi-faceted spectroscopic approach is indispensable for ensuring the identity and purity of this important chemical intermediate in any research or development pipeline.

References

- 1. This compound | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde | 2199-58-8 [chemicalbook.com]

- 3. Buy 3,5-Diethyl-1H-pyrrole-2-carbaldehyde [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. ijpcbs.com [ijpcbs.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. spectrabase.com [spectrabase.com]

Introduction: The Pyrrole Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde Derivatives

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in the realm of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a central component in a vast array of natural products and synthetic drugs, including heme, chlorophyll, and the blockbuster cholesterol-lowering drug, Lipitor.[1] The versatility of the pyrrole core allows for the generation of diverse molecular libraries with a wide spectrum of pharmacological activities.[2] This guide focuses on a specific, highly adaptable starting point for drug discovery: This compound . The strategic placement of the dimethyl groups and the reactive carbaldehyde moiety provides a robust framework for synthesizing novel derivatives with significant therapeutic potential against a range of human diseases. We will explore the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: Forging Diversity from a Core Moiety

The creation of a diverse library of derivatives is fundamental to any drug discovery program. For the this compound core, several established synthetic routes are employed. Multi-component reactions, such as variations of the Knorr pyrrole synthesis, allow for the efficient, one-pot construction of the substituted pyrrole ring from simpler precursors like diketones or ketoesters.[3]

The true versatility, however, lies in the reactivity of the 2-carbaldehyde group. This functional group serves as a crucial handle for subsequent modifications. A common and effective strategy is its condensation with various amines or hydrazides to form Schiff bases or hydrazones, respectively. This approach has been successfully used to synthesize series of novel compounds for biological screening.[4] For instance, the reaction of a pyrrole-2-carbohydrazide with aromatic aldehydes is a straightforward method to produce a range of derivatives with varied electronic and steric properties, crucial for tuning biological activity.[4]

Below is a generalized workflow for the synthesis of such derivatives.

Caption: Generalized workflow for synthesizing pyrrole derivatives.

A Spectrum of Biological Activity

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities. This multifunctionality makes them highly attractive candidates for further investigation.[5]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The pyrrole moiety is a key feature in numerous anticancer agents, known to modulate critical cellular targets like tyrosine kinases, microtubules, and histone deacetylases.[5] Derivatives of 3,5-dimethyl-pyrrole have shown significant promise, exhibiting cytotoxicity against a range of human cancer cell lines, including colon (LoVo), breast (MCF-7), lung (A-549), and ovarian (SK-OV-3) cancers.[6][7][8]

Mechanisms of Action:

-

Induction of Apoptosis and Cell Cycle Arrest: Many pyrrole derivatives exert their anticancer effects by triggering programmed cell death (apoptosis). They can also halt the cell cycle, often at the G0/G1 phase, preventing cancer cells from proliferating. This is achieved by regulating the activity of cyclins and cyclin-dependent kinases.[9]

-

Generation of Reactive Oxygen Species (ROS): Some pyrrole-containing complexes, particularly those involving metals like copper, can induce significant oxidative stress within cancer cells.[9] This surge in ROS damages cellular components, inhibits critical enzymes like topoisomerase-1, and ultimately leads to cell death through apoptotic and autophagic pathways.[9]

-

Kinase Inhibition: The pyrrol-2-one core, structurally related to our scaffold, is frequently associated with the inhibition of key kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[5] The well-known anticancer drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a substituted pyrrole ring, highlighting the scaffold's clinical relevance.[5]

Table 1: In Vitro Cytotoxicity of Selected Pyrrole Derivatives

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Pyrrolo-benzimidazole derivative (4a) | LoVo (Colon) | High Activity | [7] |

| Pyrrolo-benzimidazole derivative (4d) | LoVo (Colon) | High Activity | [7] |

| Copper (II) Naphthaldehyde Complex (C2) | A-549 (Lung) | 0.7 ± 0.01 | [9] |

| Manganese (II) Triazoline-Thione Complex (1) | A-549 (Lung) | 794.37 | [8] |

| Manganese (II) Triazoline-Thione Complex (1) | HT29 (Colon) | 654.31 | [8] |

*Note: "High Activity" was reported qualitatively in the source.

Anti-inflammatory Properties: Targeting the COX Enzymes

Chronic inflammation is a key driver of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many successful NSAIDs, such as Tolmetin and Ketorolac, are built upon a pyrrole framework.[10] These drugs function primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[11]

Derivatives of this compound are being actively investigated as a new generation of anti-inflammatory agents.[11] The primary goal is to achieve selective inhibition of COX-2 over COX-1. While both enzymes mediate inflammation, COX-1 also has a protective role in the gastrointestinal tract. Selective COX-2 inhibition, therefore, offers the potential for powerful anti-inflammatory effects with a much-improved safety profile and reduced gastric side effects.[10][11] Research has shown that specific N-pyrrolylcarboxylic acids can be potent COX-2 inhibitors.[10]

Caption: Pyrrole derivatives can selectively inhibit the COX-2 enzyme.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of antimicrobial resistance necessitates the continuous development of new antibacterial and antifungal agents.[12] Pyrrole derivatives have long been recognized for their antimicrobial potential, with natural products like pyrrolnitrin serving as early examples.[1]

Substituted pyrroles have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas putida), as well as fungi (Candida albicans).[4][13][14]

Mechanism of Action: A key target for pyrrole-based antimycobacterial agents is the Enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis pathway.[15] Because this pathway is distinct from that in mammals, ENR inhibitors can be highly selective for the bacterial target, representing a promising avenue for developing new and potent antitubercular drugs.[15]

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound Class | Target Organism | Activity (MIC Value) | Reference |

| Pyrrole-3-carboxaldehydes | Pseudomonas putida | 16 µg/mL | [13] |

| Ethyl-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [13] |

| Aconicaramide | Micrococcus caseolyticus | 200 µg/mL | [16] |

| Aconicaramide | Staphylococcus epidermidis | 400 µg/mL | [16] |

Antioxidant and Neuroprotective Potential

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative disorders like Parkinson's disease.[17] Compounds with the ability to neutralize free radicals and mitigate oxidative damage are therefore promising therapeutic candidates. Pyrrole derivatives have emerged as potent multifunctional neuroprotective agents due to their combined antioxidant, anti-inflammatory, and enzyme-inhibitory activities.[17]

The pyrrole ring structure, particularly the active N–H group, can participate in free radical scavenging.[17] Studies have shown that certain N-pyrrolyl hydrazide-hydrazones can significantly reduce the production of reactive oxygen species (ROS) and inhibit lipid peroxidation.[17][18] Furthermore, some derivatives have shown the ability to inhibit monoamine oxidase-B (MAO-B), an enzyme whose dysregulation is implicated in Parkinson's disease.[17]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To provide a practical framework, the following is a standardized, self-validating protocol for assessing the anticancer potential of newly synthesized pyrrole derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on a human cancer cell line (e.g., A-549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases cleave the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture A-549 cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.[8]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

-

Cell Seeding:

-

Perform a cell count using a hemocytometer to ensure accurate cell density.

-

Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyrrole derivative in DMSO.

-

Create a series of dilutions of the test compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations.

-

Include control wells: "untreated" (media only) and "vehicle control" (media with the highest concentration of DMSO used).

-

Incubate the plate for 48 hours.[9]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Caption: A step-by-step workflow for the MTT assay.

Conclusion and Future Horizons

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in modern drug discovery. The wealth of research demonstrates their potent and often multi-targeted activity as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The ease of synthetic modification of the core structure allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[19]

Future investigations should focus on several key areas:

-

Rational Design: Employing computational and docking studies to design derivatives with enhanced selectivity for specific biological targets, such as particular kinase isoforms or microbial enzymes.

-

In Vivo Studies: Moving the most promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.[20]

-

Exploration of New Targets: Expanding the screening of these derivatives against other disease targets where inflammation, oxidative stress, and cellular proliferation are key factors.

The continued exploration of this resourceful small molecule holds significant promise for the development of the next generation of therapeutics to address pressing global health challenges.

References

- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes [mdpi.com]

- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. vlifesciences.com [vlifesciences.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. brieflands.com [brieflands.com]

- 19. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: From Natural Origins to Synthetic Cornerstones

An In-Depth Technical Guide to the Discovery and History of Pyrrole Aldehydes

Pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde, represent a class of heterocyclic compounds fundamental to both the chemistry of life and the art of synthetic organic chemistry. While pyrrole itself is not abundant in nature, its derivatives are ubiquitous, forming the core of vital biological pigments and cofactors such as heme, chlorophyll, and vitamin B12.[1] The aldehyde-functionalized variants of this scaffold are found in a diverse array of natural sources, including fungi, plants, and marine microorganisms.[2][3] For instance, 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde has been isolated from the medicinal plant Salvia miltiorrhiza, and various other derivatives have been identified in roasted chicory root, cane sugar, and even marine sponges.[2]

Perhaps most significantly, the pyrrole-2-carboxaldehyde skeleton is a key structural feature of pyrraline, an advanced glycation end product (AGE) formed in vivo through the Maillard reaction between glucose and the amino acid lysine.[2][3] As a recognized molecular marker for diabetes, the study of pyrraline underscores the deep physiological relevance of this heterocyclic aldehyde.[2] This natural prevalence and biological importance spurred early chemists to develop methods for their synthesis, not only to study the naturally occurring molecules but also to unlock their potential as versatile building blocks for constructing more complex structures, most notably the porphyrin macrocycle. This guide chronicles the historical journey of pyrrole aldehyde synthesis, from early, often unpredictable, reactions to the development of robust and regioselective methodologies that are now staples of modern organic chemistry.

Part 1: Early Formylation Attempts and Mechanistic Challenges

The initial forays into the formylation of the electron-rich pyrrole ring were extensions of reactions developed for other aromatic systems. However, the unique reactivity of pyrrole often led to unexpected and mechanistically intriguing outcomes.

The Reimer-Tiemann Reaction: An "Abnormal" Pathway

The Reimer-Tiemann reaction, first reported by Karl Reimer and Ferdinand Tiemann, is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[4] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[4][5]

When applied to pyrrole, however, the reaction does not yield the expected pyrrole-2-carboxaldehyde. Instead, it undergoes a ring-expansion process known as the Ciamician-Dennstedt rearrangement to produce 3-chloropyridine.[5][6]

Causality of the Rearrangement: The mechanism involves the electrophilic attack of dichlorocarbene on the pyrrole ring to form an unstable dichlorocyclopropane intermediate.[6] This strained three-membered ring readily undergoes rearrangement, leading to the expansion of the five-membered pyrrole ring into a six-membered pyridine ring, with concomitant loss of a chloride ion to achieve aromaticity.[6] This "abnormal" result highlighted the distinct reactivity of pyrrole compared to simple phenols and demonstrated that a direct C-H formylation via this method was not feasible.

Caption: The Ciamician-Dennstedt rearrangement of pyrrole.

The Gattermann Reaction

Named after the German chemist Ludwig Gattermann, this reaction provided a more direct, albeit hazardous, route to aromatic aldehydes. The classical Gattermann reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃).[7] The reactive electrophile, formimidoyl chloride cation, attacks the aromatic ring, and the resulting iminium salt is hydrolyzed to the aldehyde. For electron-rich heterocycles like pyrrole, this method proved effective for introducing the formyl group.[8]

Due to the extreme toxicity of HCN, a significant modification was developed that uses zinc cyanide (Zn(CN)₂).[7] In this safer variant, Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and zinc chloride, which also serves as the Lewis acid catalyst.[7] While successful, the Gattermann reaction has been largely superseded by a more versatile and widely applicable method.

Part 2: The Vilsmeier-Haack Reaction - A Paradigm Shift in Pyrrole Formylation

The discovery and development of the Vilsmeier-Haack reaction marked the most significant breakthrough in the synthesis of pyrrole aldehydes. It remains the most common and reliable method for their preparation.[1] The reaction involves treating an activated aromatic compound with a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[9]

Mechanism and Regioselectivity

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[10]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent. The electron-donating nitrogen atom activates the ring, directing the substitution preferentially to the α-position (C2).[10] Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde.[10][11]

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

The inherent preference for α-substitution is a key feature of this reaction. The stability of the cationic intermediate formed during electrophilic attack is greater when the attack occurs at the C2 position, as the positive charge can be more effectively delocalized over the ring and onto the nitrogen atom. This results in pyrrole-2-carboxaldehyde being the major product under standard conditions.[10]

Experimental Protocol: Synthesis of Pyrrole-2-carboxaldehyde

The following protocol is a representative example of the Vilsmeier-Haack reaction adapted from established procedures.[11]

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place N,N-dimethylformamide (1.1 moles). Cool the flask in an ice bath.

-

Vilsmeier Reagent Formation: While maintaining the internal temperature between 10–20°C, slowly add phosphorus oxychloride (1.1 moles) over 15 minutes. An exothermic reaction occurs. Remove the ice bath and stir for an additional 15 minutes.

-

Pyrrole Addition: Cool the mixture again in an ice bath to below 5°C. Add a solution of freshly distilled pyrrole (1.0 mole) dissolved in an appropriate solvent (e.g., ethylene dichloride) through the dropping funnel over 1 hour.

-

Reaction: After the addition is complete, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes.

-

Hydrolysis: Cool the reaction mixture and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water. The addition should be slow initially. Once the initial effervescence subsides, add the remaining solution more rapidly and reflux the mixture for another 15 minutes with vigorous stirring.

-

Workup and Purification: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether or dichloromethane). Combine the organic extracts, wash with a saturated sodium carbonate solution, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization from a solvent like petroleum ether to yield pure pyrrole-2-carboxaldehyde.[11]

Part 3: Advanced Strategies for Regiocontrol

While the Vilsmeier-Haack reaction reliably produces pyrrole-2-carboxaldehyde, the synthesis of the less common isomer, pyrrole-3-carboxaldehyde, requires strategic modifications to overcome the inherent α-selectivity. The development of these methods showcases a sophisticated understanding of steric and electronic effects.

The primary strategy involves sterically encumbering the α-positions, thereby forcing the bulky Vilsmeier reagent to attack the more accessible β-position (C3).[12]

Caption: Workflow for controlling regioselectivity in pyrrole formylation.

Methods to Achieve β-Formylation:

-

Bulky N-Substituents: By introducing a large, sterically demanding group onto the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group, the adjacent α-positions become shielded. This steric hindrance effectively blocks the approach of the Vilsmeier reagent, redirecting the electrophilic attack to the C3 position with high selectivity.[12] The protecting group can be easily removed after the reaction to yield 1H-pyrrole-3-carbaldehyde.[12]

-

Bulky Formylating Reagents: An alternative approach is to increase the steric bulk of the electrophile itself. Using sterically crowded formamides, such as N,N-diisopropylformamide or N,N-diphenylformamide, in place of DMF leads to a significant increase in the proportion of the β-isomer in the product mixture.[12]

Data Summary: Regioselectivity in Vilsmeier-Haack Formylation

| N-Substituent | Formamide Reagent | α:β Product Ratio (Approx.) | Rationale |

| H (Pyrrole) | DMF | >20 : 1 | Strong electronic preference for α-attack. |

| TIPS | DMF | <1 : 24 | Bulky N-substituent sterically blocks α-positions.[12] |

| Phenyl | DMF | ~9 : 1 | Minor steric influence from a planar substituent.[13] |

| Phenyl | N,N-Diisopropylformamide | ~1 : 1.5 | Bulky formamide increases attack at the β-position.[12] |

Part 4: Pyrrole Aldehydes as Precursors in Porphyrin Synthesis

The history of pyrrole aldehydes is inextricably linked to the landmark synthesis of porphyrins. These macrocycles, central to biological functions like oxygen transport (heme) and photosynthesis (chlorophyll), are constructed from four pyrrole units linked by methine bridges.[14] The carbons of these bridges are derived from aldehydes.

The Rothemund reaction , first reported in 1936, described the condensation of pyrrole with an aldehyde in a sealed vessel to produce a porphyrin.[14] This foundational work paved the way for more efficient, higher-yielding methods developed by Adler and Longo, and later by Lindsey.[15][16]

General Synthetic Scheme: The general process involves the acid-catalyzed condensation of four pyrrole molecules with four aldehyde molecules. This reaction forms a non-aromatic porphyrinogen intermediate, which is subsequently oxidized (often by air or a chemical oxidant like DDQ) to the stable, aromatic porphyrin macrocycle.[16][17] Pyrrole-2-carboxaldehyde itself, or other aldehydes reacting with pyrrole, can be used in these elegant constructions, making the synthetic methods described herein critical for the field of bioinorganic and materials chemistry.[15][18]

Caption: General scheme for the synthesis of porphyrins.

Conclusion

The journey to understand and synthesize pyrrole aldehydes mirrors the broader evolution of organic chemistry. It began with observations of their roles in nature and perplexing results from early synthetic attempts like the Reimer-Tiemann reaction. The advent of the Vilsmeier-Haack reaction provided the first truly robust and generalizable method, establishing pyrrole-2-carboxaldehyde as a readily accessible chemical. Subsequent research refined this powerful tool, enabling chemists to master regioselectivity and synthesize the less-favored 3-formyl isomer through a clever application of steric control. This mastery over the synthesis of simple pyrrole aldehydes has had profound implications, most notably by providing the essential keys to unlock the synthesis of the magnificent porphyrin macrocycles, the "pigments of life." The history of pyrrole aldehydes is therefore a compelling narrative of mechanistic discovery, synthetic innovation, and enabling science.

References

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. mbbcollege.in [mbbcollege.in]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. scribd.com [scribd.com]

- 14. Porphyrin - Wikipedia [en.wikipedia.org]

- 15. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. quora.com [quora.com]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Vilsmeier-Haack Formylation of Substituted Pyrroles

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] For medicinal chemists and process scientists, its application to the pyrrole nucleus represents a cornerstone transformation, providing access to pyrrole-carboxaldehydes which are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and functional materials. This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a predictive framework for understanding regioselectivity based on substitution patterns, and detailed, field-proven protocols for its successful execution.

Theoretical Framework: The "Why" Behind the Reaction

A fundamental grasp of the reaction mechanism is paramount for troubleshooting, optimization, and predicting outcomes with novel substrates. The Vilsmeier-Haack formylation is not simply a one-step transformation but a sequence of distinct chemical events.

The reaction is initiated by the generation of the active formylating agent, the Vilsmeier reagent, which is a substituted chloroiminium ion.[5][6] This electrophile is typically formed in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7][8]

The formation involves the nucleophilic attack of the amide oxygen onto the phosphorus center of POCl₃, followed by elimination to generate the highly electrophilic iminium salt, [(CH₃)₂N=CHCl]⁺.[5][8][9] This cation is the key species that reacts with the electron-rich pyrrole ring.

Caption: Formation of the electrophilic Vilsmeier reagent.

Once formed, the Vilsmeier reagent is attacked by the π-system of the pyrrole ring in a classic electrophilic aromatic substitution pathway.[8][10][11]

-

Electrophilic Attack: The electron-rich pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. Pyrrole is highly activated towards electrophilic substitution, with the α-positions (C2, C5) being significantly more nucleophilic than the β-positions (C3, C4).[8]

-

Sigma Complex Formation: This attack disrupts the aromaticity of the pyrrole ring, forming a resonance-stabilized cationic intermediate (a sigma complex).

-

Aromatization: A base (such as DMF or chloride) removes a proton from the carbon that was attacked, restoring the aromaticity of the pyrrole ring and yielding a substituted iminium salt.[10][12]

-

Hydrolysis: During aqueous workup, the iminium salt is readily hydrolyzed to afford the final pyrrole-carboxaldehyde product.[1][12][13] This step is often exothermic and must be performed with care.

Caption: General mechanism of Vilsmeier-Haack formylation on a pyrrole.

Mastering Regioselectivity: The Role of Substituents

The position of formylation on the pyrrole ring is not random; it is dictated by a combination of electronic and steric factors. A predictive understanding of these influences is key to synthetic design.

For pyrrole and N-alkylpyrroles with small alkyl groups, formylation occurs almost exclusively at the α-position (C2). This is a direct consequence of the higher electron density at the α-carbons, which stabilizes the transition state of the electrophilic attack more effectively than at the β-positions.[8]

The most powerful tool for directing formylation away from the α-position is steric hindrance.

-

N-Substituents: The size of the substituent on the pyrrole nitrogen has a profound impact. While small groups like N-methyl allow for C2 formylation, bulky groups such as N-tert-butyl, N-isopropyl, or N-aryl groups with ortho-substituents effectively shield the adjacent α-positions.[14][15][16][17] This steric blockade forces the Vilsmeier reagent to attack the less hindered, electronically less favorable β-position (C3). The electronic effects of N-substituents are generally minor and inductive in nature.[14][15][16]

-

Sterically Crowded Formamides: An alternative strategy to achieve β-formylation is to increase the steric bulk of the reagent itself. Using formamides like N,N-diisopropylformamide or N,N-diphenylformamide instead of DMF can favor attack at the C3 position, even on pyrroles with smaller N-substituents.[17]

Substituents on the carbon atoms of the pyrrole ring also exert strong directing effects.

-

Electron-Donating Groups (EDGs): Activating groups (e.g., alkyl, alkoxy) at C2 will direct incoming electrophiles to the C5 position, or to the C4 position if C5 is blocked.

-

Electron-Withdrawing Groups (EWGs): Deactivating groups (e.g., -CO₂R, -CN, -NO₂) make the reaction more difficult and direct the formylation to other available positions. For instance, a pyrrole with an ester at C2 will preferentially formylate at the C4 or C5 position, depending on the reaction conditions and other substituents.[18]

Caption: Decision logic for predicting regioselectivity.

| Pyrrole Substrate | Substituent Type | Key Factor | Predominant Product | Overall Yield | Reference |

| 1-Methylpyrrole | Small N-Alkyl | Electronic | 2-Formyl | High | [14] |

| 1-tert-Butylpyrrole | Bulky N-Alkyl | Steric | 3-Formyl | Good | [17] |

| 1-Phenylpyrrole | N-Aryl (Planar) | Electronic/Steric | 2-Formyl (Major) | High | [14] |

| 1-(2,6-dimethylphenyl)pyrrole | N-Aryl (Twisted) | Steric | 3-Formyl (Major) | Moderate | [17] |

| Ethyl 1H-pyrrole-2-carboxylate | C2-EWG | Electronic | 4-Formyl & 5-Formyl | High | [18] |

Experimental Protocols: From Theory to Practice

The following protocols are designed to be self-validating, with explanations for each critical step. Extreme caution must be exercised when handling phosphorus oxychloride.

This procedure is a standard method for formylating activated pyrroles that are not sterically hindered at the α-positions.

Materials:

-

1-Methylpyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃) or Sodium Acetate (NaOAc) solution

-

Ethyl acetate or Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reagent Preparation (0 to 5 °C):

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 equiv).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add POCl₃ (1.1 equiv) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.[7][19]

-

Causality: This exothermic reaction forms the Vilsmeier reagent. Slow addition at low temperature is critical to control the reaction and prevent degradation.

-

Stir the resulting mixture at 0 °C for 30-60 minutes. The solution may become a thick, crystalline slurry.

-

-

Formylation Reaction:

-

Dissolve 1-methylpyrrole (1.0 equiv) in a minimal amount of anhydrous DCM.

-

Add the pyrrole solution dropwise to the cold Vilsmeier reagent slurry.

-

Allow the reaction to slowly warm to room temperature and then stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction may require gentle heating (e.g., 40-60 °C) for less reactive substrates.[12]

-

-

Work-up (Safety Critical):

-

Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water.

-

Crucially, perform a "reverse quench": Slowly and carefully add the reaction mixture to the ice/water.[13]

-

Trustworthiness & Safety: This step is highly exothermic due to the hydrolysis of excess POCl₃. A reverse quench ensures the heat is dissipated effectively, preventing a dangerous, uncontrolled thermal runaway.[13]

-

Once the addition is complete, stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

-

Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution or a solution of NaOAc until the pH is ~7-8.[4]

-

-

Extraction and Purification:

-

Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography or vacuum distillation to afford pure 1-methylpyrrole-2-carboxaldehyde.

-

This protocol leverages steric hindrance to achieve formylation at the C3 position.

Procedure:

-

The procedure is identical to the Core Protocol (3.1) with one key change: substitute 1-methylpyrrole with 1-tert-butylpyrrole (1.0 equiv).

-

Causality: The bulky tert-butyl group on the nitrogen sterically blocks the C2 and C5 positions, directing the Vilsmeier reagent to attack the more accessible C3 position.[17]

-

The reaction may require a longer reaction time or gentle heating due to the slightly lower reactivity of the β-position.

-

The final product after purification will be 1-tert-butylpyrrole-3-carboxaldehyde. The separation of any minor α-isomer can often be achieved by chromatography or fractional distillation.[17]

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 11. chemtube3d.com [chemtube3d.com]

- 12. jk-sci.com [jk-sci.com]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. growingscience.com [growingscience.com]

Application Note: High-Resolution ¹H NMR Analysis of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (also known as 2-formyl-3,5-dimethylpyrrole). Pyrrole derivatives are significant scaffolds in medicinal chemistry and materials science, making their unambiguous structural elucidation paramount. This document outlines a comprehensive workflow, from sample preparation to spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

This compound is a substituted pyrrole that serves as a valuable building block in the synthesis of various biologically active compounds and functional materials. The pyrrole ring is an electron-rich five-membered heterocycle, and the nature and position of substituents significantly influence its chemical properties and spectral characteristics[1]. Accurate structural confirmation is critical, and ¹H NMR spectroscopy is one of the most powerful analytical techniques for this purpose, providing detailed information about the electronic environment of each proton in the molecule[2].

The presence of methyl groups (electron-donating) and a carbaldehyde group (electron-withdrawing) on the pyrrole ring of the title compound creates a distinct pattern of chemical shifts and spin-spin couplings in its ¹H NMR spectrum[1][3]. This application note will guide the user through the process of obtaining a high-quality ¹H NMR spectrum and interpreting the data to confirm the structure of this compound.

Experimental Protocol

Obtaining a high-resolution ¹H NMR spectrum is critically dependent on meticulous sample preparation and the correct selection of acquisition parameters.

Materials and Equipment

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes and glass wool

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation Workflow

The following protocol is designed to minimize impurities and optimize spectral quality.

Step-by-Step Methodology:

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial[6][7]. This concentration range is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing issues with solution viscosity that could lead to line broadening[8].

-

Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, to the vial[6][9]. The choice of solvent can influence the chemical shifts, particularly for the N-H proton, due to varying hydrogen bonding interactions[10][11][12]. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution into a clean NMR tube. This is effectively done by passing the solution through a small plug of glass wool placed in a Pasteur pipette[6][9]. Solid particles can distort the magnetic field homogeneity, leading to broad and poorly resolved peaks.

-

Transfer and Mixing: Carefully transfer the filtered solution into the NMR tube to a depth of approximately 4-5 cm. Cap the tube and ensure the sample is thoroughly mixed by gentle vortexing to achieve a homogeneous solution[8].

-

Instrument Setup and Acquisition: Insert the sample into the NMR spectrometer. Standard acquisition parameters for a ¹H NMR experiment on a small organic molecule should be used. This typically includes setting an appropriate number of scans, a relaxation delay (e.g., 1-2 seconds), and an acquisition time of 2-4 seconds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five different proton environments in the molecule.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts (δ), multiplicities, and assignments for the protons of this compound. The chemical shifts are influenced by the electronic effects of the substituents. The aldehyde group is strongly electron-withdrawing, which deshields adjacent protons, causing them to appear at a higher chemical shift (downfield). Conversely, the methyl groups are electron-donating, which shields nearby protons, causing them to appear at a lower chemical shift (upfield)[1].

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Aldehyde H | 9.5 - 10.0 | Singlet (s) | 1H | Strongly deshielded by the adjacent electronegative oxygen and the anisotropic effect of the carbonyl group[13][14]. |

| N-H | 8.0 - 12.0 | Broad Singlet (br s) | 1H | Highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange[1][15]. |

| Pyrrole H4 | ~5.9 - 6.2 | Singlet (s) | 1H | Located on the electron-rich pyrrole ring, its chemical shift is influenced by the adjacent methyl and aldehyde groups[3][16]. |

| C5-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | Methyl group attached to the pyrrole ring. Its chemical shift is in the typical range for such groups[16]. |

| C3-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | Similar to the C5-CH₃ group, its chemical shift is characteristic of a methyl group on a pyrrole ring[16]. |

Note: The absence of adjacent protons for the aldehyde, pyrrole H4, and methyl groups results in singlet multiplicities for these signals. The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.

Interpretation of Coupling

In this specific molecule, no significant proton-proton (H-H) spin-spin coupling is expected to be observed for the main signals, as there are no vicinal or geminal protons to the aldehyde, pyrrole ring, or methyl protons. This simplifies the spectrum, leading to a series of singlet peaks, with the exception of the potentially broad N-H signal. The coupling constants (J-values) in pyrrole rings can provide valuable structural information, but in this substituted case, the key diagnostic features are the chemical shifts and integrations[17][18][19][20][21].

Conclusion

This application note provides a robust protocol for the ¹H NMR analysis of this compound. By following the detailed sample preparation guidelines and understanding the principles of spectral interpretation outlined, researchers can confidently verify the structure and purity of this important synthetic intermediate. The key diagnostic signals are the downfield aldehyde proton, the two distinct methyl group signals, and the single pyrrole ring proton, all appearing as singlets with the expected integrations. The chemical shift of the N-H proton can vary but its presence is also a key indicator of the compound's identity.

References

- 1. benchchem.com [benchchem.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2199-58-8 | this compound - Synblock [synblock.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scribd.com [scribd.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. unn.edu.ng [unn.edu.ng]

- 12. thieme-connect.de [thieme-connect.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. modgraph.co.uk [modgraph.co.uk]

- 17. tandfonline.com [tandfonline.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

The Versatile Scaffold: Applications of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry

Introduction: The Significance of the Pyrrole Moiety in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable building block for the design of novel drugs. Among the vast family of pyrrole derivatives, 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde stands out as a particularly useful and versatile starting material. Its strategic substitution pattern, featuring a reactive aldehyde group flanked by two methyl groups, provides a handle for diverse synthetic elaborations while influencing the steric and electronic properties of the final molecule. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors for cancer therapy. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and elucidate the mechanisms of action of the resulting compounds.

Core Application: A Gateway to Potent Kinase Inhibitors

One of the most significant applications of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of potent kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3]

The pyrrole-2-carbaldehyde scaffold is particularly adept at forming the core of Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. This is exemplified by the multi-targeted tyrosine kinase inhibitor, Sunitinib, a blockbuster drug used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] The synthesis of Sunitinib and its analogs often utilizes a derivative of this compound.

The Knoevenagel Condensation: A Key C-C Bond Forming Reaction

The cornerstone of synthesizing many pyrrole-based kinase inhibitors is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by dehydration to form a new carbon-carbon double bond.[4][5] In the context of kinase inhibitor synthesis, this compound (or a more elaborated derivative) is condensed with an oxindole moiety, another common pharmacophore in this class of drugs.[6][7]

The rationale behind this synthetic strategy lies in the final structure of the inhibitor. The pyrrole and oxindole rings act as "hinge-binding" motifs, forming crucial hydrogen bonds with the kinase's ATP-binding pocket. The vinyl linker, formed via the Knoevenagel condensation, optimally positions these two heterocyclic systems for effective binding and inhibition.

Caption: General workflow of the Knoevenagel condensation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] This protocol describes the synthesis of the title compound from the readily available 2,4-dimethylpyrrole.

Causality: The Vilsmeier reagent, a chloromethyleniminium salt, is a mild electrophile that readily reacts with the electron-rich pyrrole ring at the most nucleophilic position (C2 or C5). The subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.

Materials:

-

2,4-Dimethylpyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-